molecular formula C20H24N2O B5772890 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine

1-(4-methylbenzyl)-4-(phenylacetyl)piperazine

Cat. No. B5772890
M. Wt: 308.4 g/mol
InChI Key: LMBRLQVDUMNJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(phenylacetyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study its mechanism of action and biochemical and physiological effects. The purpose of

Mechanism of Action

1-(4-methylbenzyl)-4-(phenylacetyl)piperazine is believed to exert its effects on the central nervous system through its interaction with serotonin and dopamine receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine also has a moderate affinity for the D2 receptor, although its exact mechanism of action at this receptor is not well understood.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, which may contribute to its mood-stabilizing and cognitive-enhancing effects. 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine has also been shown to increase locomotor activity in animal models, suggesting that it may have a stimulant-like effect.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. It is also a selective ligand for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine is that its effects on the central nervous system are not well understood, and its safety profile has not been fully characterized.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine. One area of interest is its potential as a therapeutic agent for mood disorders such as depression and anxiety. 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine has been shown to have mood-stabilizing effects in animal models, and further research is needed to determine its potential as a treatment for these disorders. Another area of interest is its role in cognitive function. 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine has been shown to enhance cognitive performance in animal models, and further research is needed to determine its potential as a cognitive enhancer in humans. Finally, more research is needed to fully characterize the safety profile of 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine, including its potential for abuse and dependence.

Synthesis Methods

1-(4-methylbenzyl)-4-(phenylacetyl)piperazine can be synthesized by reacting 1-(4-methylbenzyl)piperazine with phenylacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-(4-methylbenzyl)-4-(phenylacetyl)piperazine is widely used in scientific research to study its effects on the central nervous system. It has been shown to have an affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. 1-(4-methylbenzyl)-4-(phenylacetyl)piperazine has been used to investigate the role of these receptors in various physiological processes, including mood regulation, cognitive function, and motor activity.

properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17-7-9-19(10-8-17)16-21-11-13-22(14-12-21)20(23)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRLQVDUMNJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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